molecular formula C4H5N3OS B7727604 6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one

6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one

Cat. No.: B7727604
M. Wt: 143.17 g/mol
InChI Key: NKOPQOSBROLOFP-UHFFFAOYSA-N
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Description

6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a methyl group at the 6-position and a sulfanyl group at the 3-position makes this compound unique. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of sulfur-containing reagents. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the triazine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOPQOSBROLOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=NC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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